5-bromo-3-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine
Description
5-Bromo-3-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine is a pyridine derivative featuring a bromo substituent at the 5-position, a methyl group at the 3-position, and a pyridin-2-ylmethyl group attached to the amine nitrogen. Pyridine derivatives are pharmacologically significant due to their roles in drug discovery, particularly in anticancer, antimicrobial, and antiviral applications .
Properties
IUPAC Name |
5-bromo-3-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3/c1-9-6-10(13)7-15-12(9)16-8-11-4-2-3-5-14-11/h2-7H,8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZUCBMQMGCJIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NCC2=CC=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-bromo-3-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine generally involves:
- Starting from appropriately substituted pyridine derivatives such as 2-amino-3,5-dibromo-4-methylpyridine or 2-amino-3-methyl-5-bromopyridine.
- Installation or modification of substituents on the pyridine ring, particularly selective bromination and methylation.
- Introduction of the N-(pyridin-2-ylmethyl) substituent on the amine nitrogen.
Preparation via Directed Methylation and Amine Functionalization (Based on WO2024015825A1)
A key patented method involves:
Directing Group Installation:
The amine group of 2-amino-3,5-dibromo-4-methylpyridine is reacted with 1,1-dimethoxy-N,N-dimethylmethanamine to form a directing group intermediate, (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide.Selective Methylation:
The 3-bromo substituent is selectively replaced by a methyl group through reaction with a methyl zinc reagent (e.g., methyl zinc salt) in the presence of a nickel catalyst such as (bis(diphenylphosphino)propane)nickel chloride.Removal of Directing Group:
Hydrolysis under acidic conditions regenerates the free amine, yielding 5-bromo-3-methylpyridin-2-amine.Amine Substitution:
The free amine is then alkylated with pyridin-2-ylmethyl halides or equivalents to give the target compound this compound.
This method allows precise control over substitution patterns and high selectivity in methylation, leveraging directing groups and transition metal catalysis.
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | 1,1-dimethoxy-N,N-dimethylmethanamine | Directing group installation | Facilitates selective methylation |
| 2 | Methyl zinc salt, Ni catalyst | Replace 3-bromo with methyl | High regioselectivity |
| 3 | Acidic hydrolysis | Remove directing group | Regenerates free amine |
| 4 | Pyridin-2-ylmethyl halide | Alkylation of amine | Forms target N-substituted compound |
Preparation via Formylation and Amine Functionalization (Based on CN109053727B)
Another approach, related to intermediates for ABT-199 synthesis, involves:
Formylation of 2-amino-3-methyl-5-bromopyridine:
Reacting with triethyl orthoformate and p-toluenesulfonic acid in 1,2-dichloromethane under reflux to form ethyl (E)-N-(5-bromo-3-methylpyridin-2-yl) formate.Formation of N-methyl-N-phenylformimino derivative:
Reaction with N-methylaniline in toluene at 60 °C yields (E)-N'-(5-bromo-3-methylpyridin-2-yl)-N-methyl-N-phenylformimino ester.Cyclization to 5-bromo-7-azaindole intermediate:
Treatment with sodium amide in ethylene glycol dimethyl ether at low temperature (≤15 °C) leads to cyclization and formation of the azaindole structure.
Though this method focuses on a related intermediate (5-bromo-7-azaindole), the initial steps involving formylation and amine functionalization are relevant for preparing substituted pyridin-2-amines and their derivatives.
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | Triethyl orthoformate, p-toluenesulfonic acid, reflux in DCM | Formylation of amino group | High yield formate intermediate |
| 2 | N-methylaniline, toluene, 60 °C | Formation of formimino ester | Prepares for cyclization step |
| 3 | Sodium amide, ethylene glycol dimethyl ether, ≤15 °C | Cyclization to azaindole intermediate | Sensitive to temperature, requires control |
Bromination and Amination via NBS (Literature Data)
A related method for introducing bromine and amine functionalities on pyridine derivatives involves:
- Bromination using N-bromosuccinimide (NBS) in acetonitrile at 30 °C for 5 hours.
- Followed by aqueous workup and extraction to isolate brominated amine derivatives.
This method is useful for late-stage bromination on pyridine rings bearing amine substituents and can be adapted for preparing 5-bromo-3-methylpyridin-2-amine derivatives.
Comparative Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield/Notes |
|---|---|---|---|---|
| Directed Methylation (WO2024015825A1) | 2-amino-3,5-dibromo-4-methylpyridine | 1,1-dimethoxy-N,N-dimethylmethanamine, methyl zinc salt, Ni catalyst | Reflux, acidic hydrolysis | High regioselectivity, precise substitution |
| Formylation and Cyclization (CN109053727B) | 2-amino-3-methyl-5-bromopyridine | Triethyl orthoformate, p-toluenesulfonic acid, N-methylaniline, sodium amide | Reflux, 60 °C, ≤15 °C for cyclization | Yields up to ~87.6% for intermediates |
| Bromination with NBS | Pyridin-2-amine derivatives | N-bromosuccinimide (NBS) | 30 °C, 5 hours | Useful for selective bromination |
Detailed Research Findings and Notes
- The use of directing groups in the methylation step allows selective replacement of bromine substituents on the pyridine ring, minimizing side reactions and over-substitution.
- Nickel-catalyzed methyl zinc reagents provide mild and efficient conditions for carbon-carbon bond formation on heteroaromatic rings.
- Formylation with orthoformates followed by amine substitution and cyclization is a versatile route for preparing related azaindole intermediates, which can be adapted for amine functionalization.
- Bromination using NBS is a common method for introducing bromine atoms on pyridine rings, often used in late-stage functionalization.
- Reaction conditions such as temperature control and solvent choice are critical for maximizing yields and purity.
- Workup typically involves aqueous extraction, drying over anhydrous sodium sulfate, and solvent evaporation, followed by recrystallization for purification.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The pyridin-2-ylmethyl group can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridin-2-amines.
Oxidation Reactions: Products include pyridine carboxylic acids or aldehydes.
Reduction Reactions: Products include pyridine alcohols or amines.
Scientific Research Applications
5-Bromo-3-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-3-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and pyridin-2-ylmethyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Electronic Modifications
- N-Substituent Variations: The pyridin-2-ylmethyl group in the target compound enables π-π stacking interactions, which may enhance binding to aromatic residues in biological targets. In contrast, analogs with 3,4-dimethoxybenzyl (C₁₄H₁₅BrN₂O₂) or 3-(trifluoromethyl)benzyl (C₁₃H₁₀BrF₃N₂) substituents introduce polar (methoxy) or lipophilic (CF₃) groups, altering solubility and target affinity .
- Pyridine Ring Substitutions: The 5-bromo and 3-methyl groups in the target compound contribute to moderate lipophilicity (log P ~2–3, estimated). Oxadiazole-containing analogs (e.g., C₁₄H₁₀ClN₅O) introduce a heterocyclic ring, enhancing metabolic stability and electronic diversity, which correlates with anticancer activity .
Pharmacological Implications
- Anticancer Activity: Oxadiazole derivatives (e.g., C₁₄H₁₀ClN₅O) demonstrate selective cytotoxicity against non-small cell lung cancer (HOP-92), suggesting that the target compound’s pyridin-2-ylmethyl group could be optimized for similar targets .
- Antimicrobial Potential: QSAR studies on pyridin-2-amine derivatives highlight the importance of lipophilicity (log P) and steric parameters (SMR) for antibacterial activity, indicating that the target’s bromo and methyl groups may balance these properties .
Biological Activity
Overview
5-Bromo-3-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine (CAS Number: 1220035-38-0) is a compound with significant potential in medicinal chemistry due to its unique structural features, including a bromine atom, a methyl group, and a pyridin-2-ylmethyl moiety. This article focuses on its biological activities, including antimicrobial and anticancer properties, as well as its mechanisms of action and potential therapeutic applications.
- Molecular Formula : C₁₂H₁₂BrN₃
- Molecular Weight : 278.15 g/mol
- Structural Features : The compound consists of a pyridine core substituted with a bromine atom and a pyridin-2-ylmethyl group, which may enhance its biological interactions.
Antimicrobial Activity
Research indicates that 5-bromo derivatives exhibit notable antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Bacillus subtilis | 4.69 - 22.9 µM |
| Pseudomonas aeruginosa | 13.40 - 137.43 µM |
These findings suggest that the presence of the bromine atom significantly contributes to the compound's bioactivity, potentially through mechanisms involving disruption of bacterial cell membranes or interference with metabolic pathways .
Anticancer Activity
The compound has also been explored for its anticancer properties. Studies have indicated that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.
Mechanism of Action
The mechanism through which this compound exerts its biological effects is believed to involve:
- Interaction with Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in cancer cell metabolism.
- Receptor Binding : The pyridinylmethyl group could facilitate binding to cellular receptors, influencing downstream signaling pathways associated with cell growth and survival.
Case Studies
Several studies have highlighted the biological potential of this compound:
- Study on Antimicrobial Efficacy : A recent study evaluated the antibacterial activity of various brominated pyridine derivatives, including this compound, demonstrating significant inhibition against S. aureus and E. coli with MIC values indicating strong efficacy .
- Anticancer Research : In vitro tests conducted on human cancer cell lines showed that this compound could reduce cell viability significantly, suggesting its potential as a lead compound for further development in cancer therapeutics .
Q & A
Q. Methodological Answer :
- Antimicrobial Activity : Broth microdilution (CLSI guidelines) to determine MIC against S. aureus and E. coli .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase activity measured via ADP-Glo™) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
Note : Adhere to in vitro research guidelines; avoid in vivo extrapolation without further validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
